molecular formula C23H22N6O3 B2584580 8-(4-Ethoxyphenyl)-1-methyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921583-43-9

8-(4-Ethoxyphenyl)-1-methyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione

Cat. No. B2584580
CAS RN: 921583-43-9
M. Wt: 430.468
InChI Key: KIHMIJPAVAYJTK-UHFFFAOYSA-N
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Description

“8-(4-Ethoxyphenyl)-1-methyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione” is a chemical compound . It is a derivative of pyrano[2,3-d]pyrimidine-2,4-dione .


Synthesis Analysis

The synthesis of a series of pyrano[2,3-d]pyrimidine-2,4-dione analogues, which includes “8-(4-Ethoxyphenyl)-1-methyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione”, has been reported . The synthesis process involves heating a mixture of 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile, p-nitroacetophenone, and a few drops of triethylamine in 1,4-dioxane under reflux for 5 hours .

Scientific Research Applications

Antitumor Activity and Vascular Effects

Researchers have explored the synthesis of various triazine and purine derivatives, including compounds structurally related to 8-(4-Ethoxyphenyl)-1-methyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione, for their potential antitumor activities. For instance, Ueda et al. (1987) synthesized novel heterocycles like purino[7, 8-g]-6-azapteridines and [1, 2, 4] triazino[3, 2-f] purines, examining their biological activities including antitumor effects. They found that some of these compounds showed activity against P 388 leukemia, although their vascular relaxing effects were not notably potent (Ueda et al., 1987).

Antimicrobial Properties

Bektaş et al. (2007) reported on the synthesis of new 1,2,4-Triazole derivatives, noting their antimicrobial activities. Their research included compounds similar to the structure of interest, showing that some of these synthesized compounds possessed good or moderate activities against test microorganisms (Bektaş et al., 2007).

Molecular Interaction Analysis

Shukla et al. (2020) conducted a quantitative investigation on the intermolecular interactions present in a compound structurally similar to 8-(4-Ethoxyphenyl)-1-methyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione. They focused on understanding the anisotropic distribution of interaction energies, such as coulombic and dispersion energies, which are essential for designing new materials (Shukla et al., 2020).

Synthesis and Evaluation for Herbicidal Activities

Luo et al. (2008) synthesized novel triazolinone derivatives, incorporating pharmacophores into the triazolinone scaffold, similar to the compound of interest. Their aim was to identify potent herbicides, and they found that some derivatives displayed significant herbicidal activities, making them promising candidates for agricultural applications (Luo et al., 2008).

Mechanism of Action

The compound is a potential inhibitor against Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage . PARP-1 inhibitors have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

properties

IUPAC Name

8-(4-ethoxyphenyl)-1-methyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O3/c1-3-32-17-11-9-16(10-12-17)19-25-26-22-28(14-13-15-7-5-4-6-8-15)18-20(30)24-23(31)27(2)21(18)29(19)22/h4-12H,3,13-14H2,1-2H3,(H,24,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHMIJPAVAYJTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3CCC5=CC=CC=C5)C(=O)NC(=O)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 41752641

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